Physicochemical Profiling and Biological Evaluation of 4-Amino-1,2,5-Selenadiazole-3-Carboxamide (NSC-84963)
Physicochemical Profiling and Biological Evaluation of 4-Amino-1,2,5-Selenadiazole-3-Carboxamide (NSC-84963)
Executive Summary
As drug development increasingly explores unconventional heteroaromatic scaffolds to overcome antimicrobial resistance, selenium-containing heterocycles have emerged as highly compelling bioisosteres. 4-Amino-1,2,5-selenadiazole-3-carboxamide , widely designated in literature as NSC-84963 , represents a critical structural paradigm in this space. By substituting the sulfur atom of a traditional 1,2,5-thiadiazole with selenium, researchers fundamentally alter the compound's polarizability, redox potential, and target-binding affinity. This technical guide provides an in-depth analysis of the physicochemical properties, structural chemistry, and biological evaluation workflows associated with NSC-84963, offering actionable insights for application scientists and drug discovery professionals.
Structural Chemistry & Mechanistic Insights
The core of NSC-84963 is the 1,2,5-selenadiazole ring—a five-membered heterocyclic system containing two nitrogen atoms and one selenium atom. The strategic inclusion of selenium drives several critical physicochemical shifts compared to its oxygen (furazan) or sulfur (thiadiazole) analogs[1]:
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Atomic Radius & Polarizability: Selenium possesses a larger atomic radius and higher polarizability than sulfur. This diffuses the electron density across the N-Se-N bond, increasing the lipophilic character of the core ring while simultaneously allowing for stronger induced-dipole interactions with target proteins.
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Electronic Distribution & Hydrogen Bonding: The lower electronegativity of selenium alters the resonance of the heteroaromatic system. This shift modulates the pKa of the adjacent 4-amino and 3-carboxamide groups, optimizing them as rigid hydrogen-bond donors and acceptors.
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Redox Sensitivity: The N-Se-N linkage is highly sensitive to biological reduction. Mechanistically, this redox liability can lead to the intracellular generation of reactive oxygen species (ROS) or the depletion of critical thiols (e.g., glutathione), which is hypothesized to be a primary driver of its antibacterial activity.
Quantitative Physicochemical Profile
To facilitate structural comparisons and predictive pharmacokinetic modeling, the quantitative data for NSC-84963 is summarized below, sourced from [2].
| Property | Value | Pharmacokinetic Implication |
| IUPAC Name | 4-amino-1,2,5-selenadiazole-3-carboxamide | N/A |
| Molecular Formula | C3H4N4OSe | N/A |
| Molecular Weight | 191.06 g/mol | Highly favorable for passive diffusion (<500 Da). |
| Exact Mass | 191.95503 Da | Critical for high-resolution LC-MS validation. |
| Topological Polar Surface Area | 94.9 Ų | Moderate-to-high; restricts blood-brain barrier (BBB) penetration but allows systemic distribution. |
| Hydrogen Bond Donors | 2 | Facilitates strong target-site anchoring. |
| Hydrogen Bond Acceptors | 4 | Enhances aqueous solubility in physiological media. |
| Rotatable Bonds | 1 | High structural rigidity, lowering entropic penalty upon binding. |
Biological Activity & Pharmacodynamics
NSC-84963 has been rigorously evaluated for its antimicrobial pharmacodynamics. The compound demonstrates a highly specific spectrum of activity, primarily targeting Gram-positive bacteria and spirochetes.
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In Vitro Efficacy: According to the [3], NSC-84963 acts as a potent antibacterial agent against Gram-positive strains, showing significant in vitro activity comparable to early-generation penicillins against Staphylococcus aureus[4]. Furthermore, it completely inhibits the growth of Leptospira canicola across all tested in vitro concentrations[5].
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The In Vivo Disconnect: Despite exceptional in vitro metrics, NSC-84963 suffers from a classic pharmacokinetic disconnect. In a hamster model of leptospiruria, the compound failed to prevent the establishment of infection[5].
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Causality of Failure: As an application scientist, it is critical to understand why this occurs. The failure is likely driven by the redox sensitivity of the selenadiazole ring. In the complex in vivo environment, the N-Se-N bond is rapidly reduced by systemic thiols, leading to a severely truncated plasma half-life. Additionally, the high TPSA (94.9 Ų) may limit intracellular accumulation in host tissues where the spirochetes reside.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Synthesis and Physicochemical Characterization
Rationale: The synthesis of 1,2,5-selenadiazoles relies on the condensation of 1,2-diamines with Selenium Dioxide ( SeO2 ). SeO2 is chosen because it acts dually as the selenium heteroatom source and the oxidizing agent required to aromatize the ring[1].
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Precursor Preparation: Dissolve 1.0 equivalent of the appropriate 1,2-diamine precursor (e.g., 2,3-diaminosuccinamide) in anhydrous ethanol. Causality: Ethanol is selected to fully solubilize the diamine while allowing the final product to precipitate upon cooling.
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Selenium Addition: Slowly add 1.1 equivalents of SeO2 to the mixture at 25°C.
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Cyclization: Heat the reaction to reflux (78°C) under continuous magnetic stirring for 4 hours. Monitor via TLC (70:30 EtOAc:Hexane) until the precursor spot is entirely consumed.
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Isolation: Cool the mixture to 4°C. Filter the resulting precipitate and wash with cold ethanol to remove unreacted SeO2 .
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Validation (Self-Validating Step): Analyze the purified compound via High-Resolution Mass Spectrometry (HRMS). The protocol is only considered successful if the exact mass yields an m/z of 191.955 ± 5 ppm. Confirm the structural integrity using 1H NMR (DMSO- d6 ) to verify the intact 4-amino and 3-carboxamide protons.
Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay
Rationale: A broth microdilution assay utilizing resazurin dye is employed. Resazurin acts as a self-validating redox indicator; metabolically active cells reduce the blue resazurin to pink resorufin, providing an unambiguous, colorimetric confirmation of bacterial viability that eliminates the subjectivity of visual turbidity assessments.
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Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213) in Mueller-Hinton broth (MHB) until reaching a 0.5 McFarland standard ( 1.5×108 CFU/mL).
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Compound Dilution: Prepare a 10 mg/mL stock of NSC-84963 in 100% DMSO. Perform two-fold serial dilutions in MHB within a 96-well plate (Concentration range: 0.25 to 128 µg/mL). Causality: The final DMSO concentration must be capped at 1% (v/v) to prevent solvent-mediated cytotoxicity from confounding the MIC readout.
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Control Matrix:
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Positive Control: Penicillin G (Validates assay sensitivity).
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Negative Control: 1% DMSO in MHB (Rules out vehicle toxicity).
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Sterility Control: Uninoculated MHB (Rules out contamination).
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Incubation & Readout: Inoculate wells to a final concentration of 5×105 CFU/mL. Incubate at 37°C for 20 hours. Add 0.015% resazurin dye and incubate for 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue.
Workflow Visualization
The following diagram maps the logical progression from chemical synthesis to biological evaluation, highlighting the critical bottleneck in the compound's development pipeline.
Fig 1. Experimental workflow for the synthesis and biological evaluation of NSC-84963.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 96664, Nsc-84963." PubChem, [Link].
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IUPHAR/BPS Guide to PHARMACOLOGY. "NSC-84963 | Ligand page." Guide to Pharmacology, [Link].
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Baldwin, E. W., et al. "Efficacy of Certain Chemical Agents in the Treatment of Leptospiruria in Hamsters." American Journal of Veterinary Research, vol. 33, no. 4, 1972. AVMA Journals, [Link].
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AntibioticDB. "1,2,5-Selenadiazole derivatives, Inc: NSC 84963 - Compound." Antibiotic Database, [Link].
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ResearchGate. "Direct Synthesis of Fused 1,2,5-Selenadiazoles from 1,2,5-Thiadiazoles." ChemInform, [Link].
